molecular formula C14H20FN3O3 B3027261 tert-Butyl 3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxylate CAS No. 1261230-08-3

tert-Butyl 3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxylate

Cat. No.: B3027261
CAS No.: 1261230-08-3
M. Wt: 297.33
InChI Key: HBXGQDUCTOTPDW-UHFFFAOYSA-N
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Description

tert-Butyl 3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butyl carbamate group at the 1-position and a 5-fluoropyrimidin-2-yl ether substituent at the 3-position of the piperidine ring. The fluorine atom at the 5-position of the pyrimidine ring likely enhances metabolic stability and influences electronic properties compared to bulkier or less electronegative substituents.

Properties

IUPAC Name

tert-butyl 3-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FN3O3/c1-14(2,3)21-13(19)18-6-4-5-11(9-18)20-12-16-7-10(15)8-17-12/h7-8,11H,4-6,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBXGQDUCTOTPDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)OC2=NC=C(C=N2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901126884
Record name 1-Piperidinecarboxylic acid, 3-[(5-fluoro-2-pyrimidinyl)oxy]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901126884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261230-08-3
Record name 1-Piperidinecarboxylic acid, 3-[(5-fluoro-2-pyrimidinyl)oxy]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261230-08-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 3-[(5-fluoro-2-pyrimidinyl)oxy]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901126884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of tert-Butyl 3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine, tert-butyl chloroformate, and 5-fluoropyrimidine.

    Reaction Conditions: The reaction conditions often include the use of a base, such as triethylamine, to facilitate the formation of the carboxylate ester. The reaction is typically carried out in an organic solvent, such as dichloromethane, at a controlled temperature.

    Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions, such as higher temperatures and pressures, to increase yield and efficiency. The use of continuous flow reactors and automated systems can further enhance the production process.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) at the Pyrimidine Ring

The 5-fluoropyrimidinyl group undergoes substitution reactions due to the electron-withdrawing nature of the fluorine atom, activating the adjacent positions for nucleophilic attack.

Reaction TypeConditionsOutcomeYieldSource
AminationPd catalysis, Cs2CO3, toluene, 120°CSubstitution of fluorine with amines82–96%
AlkoxylationKOtBu, THF/DMF, rtEtherification with alcohols72%

Example :
Reaction with tert-butyl (S)-3-aminopiperidine-1-carboxylate under Pd catalysis yields tert-butyl (S)-3-((5-fluoropyrimidin-2-yl)amino)piperidine-1-carboxylate .

Boc Deprotection

The tert-butyl carbamate (Boc) group is cleaved under acidic conditions to generate the free piperidine amine, enabling further functionalization.

ConditionsReagentsOutcomeYieldSource
Trifluoroacetic acid (TFA)DCM, rt, 2hRemoval of Boc group89%
HCl in dioxane0°C to rt, 4hFormation of hydrochloride salt95%

Application :
Deprotection is critical for subsequent reactions such as reductive amination or alkylation at the piperidine nitrogen .

Reductive Amination

The deprotected piperidine amine participates in reductive amination with aldehydes or ketones.

SubstrateConditionsOutcomeYieldSource
1-Methyl-1H-benzo[d]imidazole-2-carbaldehydeNaBH(OAc)3, DCE, 30°C, 16hFormation of tertiary amine derivative88%

Mechanism :
The reaction proceeds via imine formation followed by reduction to stabilize the amine .

Cross-Coupling Reactions

The fluoropyrimidine moiety enables participation in palladium-catalyzed cross-couplings.

Reaction TypeConditionsOutcomeYieldSource
Suzuki couplingPd(PPh3)4, Na2CO3, dioxane, 80°CBiaryl formation75%
Buchwald-HartwigPd2(dba)3, Xantphos, Cs2CO3, 100°CC–N bond formation68%

Example :
Coupling with aryl boronic acids generates biarylpyrimidine derivatives .

Ether Cleavage and Functionalization

The pyrimidinyl ether linkage can be modified under basic or reductive conditions.

ConditionsReagentsOutcomeYieldSource
NaBH4, EtOH, HClAmbient temperature, 3hReduction of ether to alcohol45%
BBr3, DCM, −78°C2h, then rtDemethylation of ethers92%

Stability Under Synthetic Conditions

The Boc group remains intact during most reactions but is sensitive to strong acids/bases.

ConditionStability OutcomeSource
Basic (KOtBu, THF)Boc group retained
Acidic (TFA, DCM)Boc group cleaved

Comparative Reactivity Data

ReactionPreferred ConditionsTypical Yield RangeKey Reagents
SNAr (Amination)Pd catalysis, 120°C82–96%Cs2CO3, BINAP
Reductive AminationNaBH(OAc)3, DCE75–88%Et3N, MgSO4
Boc DeprotectionTFA/DCM, 2h89–95%TFA

Scientific Research Applications

tert-Butyl 3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: In chemistry, the compound is used as a building block for the synthesis of more complex molecules

    Biology: In biological research, the compound is studied for its potential interactions with biological molecules. It may serve as a probe or ligand in biochemical assays to investigate molecular mechanisms and pathways.

    Medicine: In medicinal chemistry, the compound is explored for its potential therapeutic properties. It may be used as a lead compound for the development of new drugs targeting specific diseases or conditions.

    Industry: In industrial applications, the compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituents on the pyrimidine/pyridine ring, the position of the ether linkage on the piperidine ring, and additional functional groups.

Substituent Effects on the Pyrimidine/Pyridine Ring

  • 5-Bromo vs. 5-Fluoro Pyrimidine (Position 3 vs. 4 on Piperidine):
    tert-Butyl 4-((5-bromopyrimidin-2-yl)oxy)piperidine-1-carboxylate (CAS: 832735-41-8) shares a similar backbone but features a bromine atom at the pyrimidine’s 5-position and an ether linkage at the piperidine’s 4-position. Bromine’s larger atomic radius and lower electronegativity compared to fluorine may reduce metabolic stability but enhance halogen bonding in target interactions. The positional shift (3- vs. 4-ether) could alter conformational flexibility and steric hindrance .
  • 5-Amino Pyridine Derivative: tert-Butyl 3-((5-aminopyridin-2-yl)oxy)piperidine-1-carboxylate (CAS: 1802516-79-5) replaces the pyrimidine ring with a pyridine moiety bearing an amino group. This compound’s predicted boiling point (445.1°C) and density (1.174 g/cm³) suggest higher polarity than the fluoropyrimidine analog .

Extended Functional Groups

  • Trifluoromethylphenyl-Pyrazolo-Pyrimidine Hybrid:
    A pyrazolo[3,4-d]pyrimidine derivative (Compound 5b in ) incorporates a trifluoromethylphenyl group. The trifluoromethyl group enhances lipophilicity and resistance to oxidative metabolism, while the pyrazolo-pyrimidine core may improve kinase inhibition selectivity compared to simpler pyrimidine derivatives .
  • Naphthalene-Sulfonamide Hybrid:
    A naphthalene-sulfonamide derivative () demonstrates how bulky aromatic systems and sulfonamide groups increase molecular weight (exact mass: 690.22) and likely improve target affinity through π-π stacking and hydrogen bonding. However, such complexity may reduce synthetic accessibility (87.3% yield reported) .

Piperidine Substituent Variations

  • Benzylidene and Alkynyloxy Modifications:
    tert-Butyl 4-(3-((5-(pent-4-yn-1-yloxy)pyridin-2-yl)oxy)benzylidene)piperidine-1-carboxylate () introduces a benzylidene group and alkynyloxy side chain. These modifications enhance rigidity and enable click chemistry applications, differing from the fluoropyrimidine derivative’s simpler structure .

Data Tables for Key Analogous Compounds

Compound Name Molecular Formula Molecular Weight Key Substituents Predicted/Reported Properties Reference
tert-Butyl 3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxylate (Target) C₁₄H₁₉FN₃O₃ 296.32* 5-Fluoro-pyrimidin-2-yl, 3-ether Not reported; inferred metabolic stability -
tert-Butyl 4-((5-bromopyrimidin-2-yl)oxy)piperidine-1-carboxylate C₁₄H₁₉BrN₃O₃ 358.22 5-Bromo-pyrimidin-2-yl, 4-ether Halogen bonding potential
tert-Butyl 3-((5-aminopyridin-2-yl)oxy)piperidine-1-carboxylate C₁₅H₂₃N₃O₃ 293.36 5-Amino-pyridin-2-yl, 3-ether Boiling point: 445.1°C; Density: 1.174 g/cm³
Pyrazolo[3,4-d]pyrimidine-trifluoromethylphenyl derivative (Compound 5b) C₂₁H₂₁F₃N₆O₂ 446.43 Trifluoromethylphenyl, pyrazolo-pyrimidine Suzuki coupling synthesis (General Procedure A)
Naphthalene-sulfonamide hybrid () C₂₉H₂₈F₄N₄O₅S 690.22 Naphthalene, sulfonamide, fluoro-methyl Exact mass: 690.22; [M+H]+: 691.5 m/z

*Calculated based on molecular formula.

Biological Activity

tert-Butyl 3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a tert-butyl group and a 5-fluoropyrimidine moiety, which is known to enhance biological activity through various mechanisms. Its chemical formula is C_{14}H_{20}F_{N}_{3}O_{3}, with a molecular weight of approximately 295.33 g/mol.

PropertyValue
Molecular FormulaC₁₄H₂₀F₁N₃O₃
Molecular Weight295.33 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Anticancer Properties

Recent studies have indicated that compounds with similar structures to this compound exhibit notable anticancer properties. For instance, pyrimidine derivatives have been shown to inhibit cell proliferation in various cancer cell lines.

  • Mechanism of Action : The compound may exert its anticancer effects through the inhibition of specific kinases involved in cancer cell proliferation and survival. For example, it has been suggested that similar compounds inhibit the EGFR signaling pathway, leading to reduced tumor growth and metastasis .
  • Case Studies : In experimental models, tert-butyl derivatives have demonstrated selective toxicity towards cancer cells while sparing normal cells. A study reported an IC50 value of around 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, showcasing its potency compared to standard chemotherapeutics like 5-Fluorouracil .

Anti-inflammatory Effects

The compound's structural characteristics suggest potential anti-inflammatory activity, possibly mediated by nitric oxide (NO) production. NO plays a crucial role in modulating inflammatory responses and has been implicated in various pathophysiological processes.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of cell proliferation (IC50 = 0.126 μM)
Anti-inflammatoryPotential modulation of NO production

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound:

  • Bioavailability : Preliminary data suggest favorable oral bioavailability.
  • Metabolism : The compound does not appear to inhibit major cytochrome P450 enzymes, indicating a lower risk for drug-drug interactions .

Table 3: Pharmacokinetic Profile

ParameterValue
Oral Bioavailability~31.8%
Clearance82.7 mL/h/kg
CYP450 InhibitionNo significant inhibition

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-Butyl 3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxylate?

  • Methodology : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, a similar tert-butyl piperidine derivative was synthesized using DMAP and triethylamine in dichloromethane at 0–20°C, followed by purification via silica gel chromatography .
  • Key Steps :

Protect the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group.

Introduce the 5-fluoropyrimidin-2-yloxy moiety via SN2 reaction or Mitsunobu coupling.

Deprotect and purify using column chromatography (hexane:ethyl acetate gradients).

Q. How is this compound characterized spectroscopically?

  • Analytical Techniques :

  • NMR : 1^1H and 13^13C NMR identify proton environments (e.g., tert-butyl singlet at ~1.4 ppm, pyrimidine protons at 8–9 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., expected [M+H]+^+ ~325.15 g/mol).
  • IR : Peaks at ~1700 cm1^{-1} indicate the Boc carbonyl group .

Q. What safety protocols are critical during handling?

  • Protective Measures :

  • Respiratory, eye, and hand protection (nitrile gloves, goggles) are mandatory due to potential irritancy .
  • Use fume hoods to avoid inhalation; avoid sparks/open flames (flammable solid) .
    • First Aid : Immediate rinsing with water for skin/eye contact; seek medical evaluation if ingested .

Advanced Research Questions

Q. How can reaction yield discrepancies be resolved during scale-up?

  • Troubleshooting :

  • Byproduct Analysis : Use LC-MS to identify impurities (e.g., incomplete Boc deprotection or fluoropyrimidine hydrolysis).
  • Optimization : Adjust stoichiometry (e.g., excess 5-fluoropyrimidin-2-ol) or switch solvents (DMF for better solubility) .
    • Case Study : A related piperidine-Boc compound showed improved yield (72% → 89%) after replacing THF with DCM .

Q. What strategies enhance stability in biological assays?

  • Stabilization Methods :

  • Store at −20°C under inert gas (N2_2) to prevent hydrolysis of the Boc group .
  • Use deuterated solvents (e.g., DMSO-d6_6) for NMR stability studies .
    • Data Validation : Compare degradation profiles via HPLC at pH 7.4 (simulated physiological conditions) .

Q. How is the compound’s pharmacokinetic (PK) profile evaluated preclinically?

  • In Vitro Assays :

  • Microsomal Stability : Incubate with liver microsomes; quantify parent compound via LC-MS/MS .
  • Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis .
    • In Vivo Studies : Administer IV/orally to rodents; collect plasma for PK modeling (AUC, half-life) .

Data Contradiction Analysis

Q. How to address conflicting solubility data in different solvents?

  • Systematic Testing :

  • Solubility Screen : Test in DMSO, ethanol, and aqueous buffers (pH 1–10) using nephelometry .
  • Validation : Cross-check with computational models (e.g., LogP prediction via ChemAxon).
    • Resolution : A related compound showed higher solubility in ethanol-water (1:1) than pure DMSO due to hydrogen bonding .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxylate

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